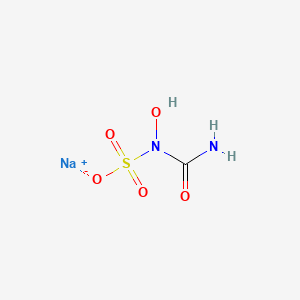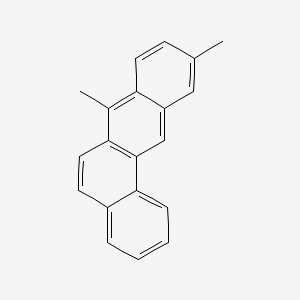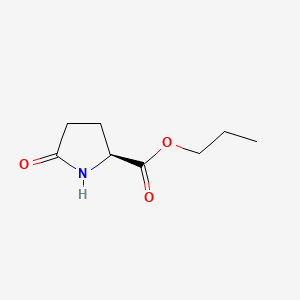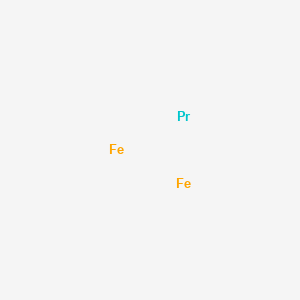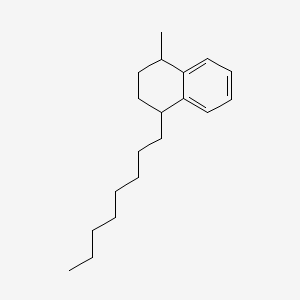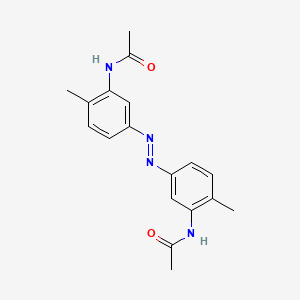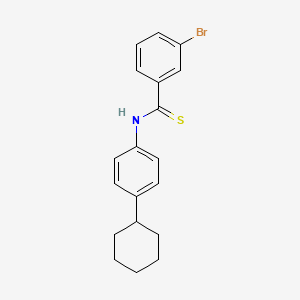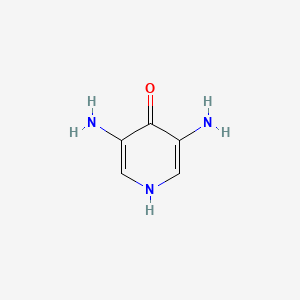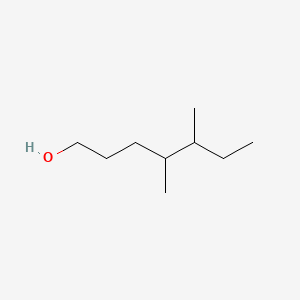
4,5-Dimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylheptan-1-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that is substituted with two methyl groups at the fourth and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethylheptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4,5-dimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4,5-dimethylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 4,5-dimethylheptane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,5-Dimethylheptanoic acid.
Reduction: 4,5-Dimethylheptane.
Substitution: 4,5-Dimethylheptyl chloride.
Aplicaciones Científicas De Investigación
4,5-Dimethylheptan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a solvent in chemical reactions.
Biology: The compound can be utilized in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. Its hydroxyl group can undergo oxidation to form aldehydes or acids, which can further interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
4,5-Dimethylheptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
2,5-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fifth carbons.
2,4-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fourth carbons.
Uniqueness: 4,5-Dimethylheptan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Propiedades
Número CAS |
85712-06-7 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
4,5-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(2)9(3)6-5-7-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
BMDLBCTXXXEROC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


